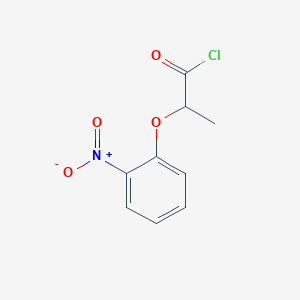

2-(2-Nitrophenoxy)propanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

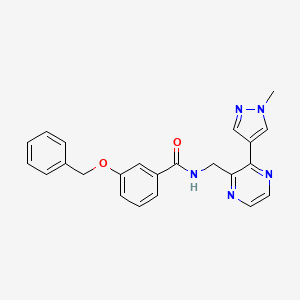

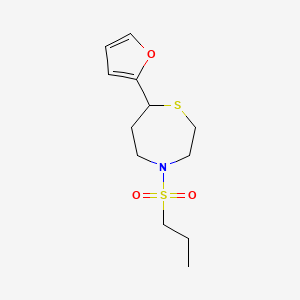

“2-(2-Nitrophenoxy)propanoyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C9H8ClNO4 and a molecular weight of 229.62 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoyl chloride group attached to a nitrophenoxy group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.62 . Other properties such as melting point, boiling point, and density can be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One notable application is in corrosion inhibition, where related nitrophenyl compounds have demonstrated effectiveness. For example, Yttrium 3-(4-nitrophenyl)-2-propenoate was studied for its efficiency as a corrosion inhibitor for copper alloy in chloride solutions, showing significant protection against corrosion through the formation of protective films on the copper surface (Nam et al., 2016).

Photocatalytic Degradation

Studies have also focused on the photocatalytic degradation of nitrophenol compounds, indicating potential applications in environmental remediation. The formation of nitrophenols as a result of UV irradiation of phenol and nitrate in aqueous solutions, both in homogeneous phase and with TiO2, suggests a pathway for the photocatalytic breakdown of pollutants (Vione et al., 2001).

Chemical Synthesis and Protection

In chemical synthesis, related compounds like propargyloxycarbonyl chloride have been utilized for the protection of hydroxyl and amino functionalities in amino alcohols and aminophenols, showcasing their role in complex organic synthesis processes (Ramesh et al., 2005).

Polymer Science

In polymer science, novel polymers have been synthesized for specific applications, such as light-switchable polymers from cationic to zwitterionic forms, which have demonstrated utility in DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).

Catalysis and Sensor Development

Furthermore, gold nanoparticles hosted in a water-soluble polymer demonstrated potential as catalytic materials for electrochemical sensors, enabling the detection of nitrophenol isomers (Silva et al., 2014).

Mecanismo De Acción

Target of Action

Compounds similar to “2-(2-Nitrophenoxy)propanoyl chloride”, such as acyl chlorides, typically target nucleophilic sites in molecules . These sites are electron-rich and can form a bond by donating an electron pair to an electrophile .

Mode of Action

Acyl chlorides, for example, react with primary amines in a nucleophilic addition/elimination reaction . The nucleophile attacks the electrophilic carbon of the acyl group, leading to the formation of a substituted product .

Pharmacokinetics

These properties are crucial in determining a compound’s bioavailability .

Propiedades

IUPAC Name |

2-(2-nitrophenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSJVEATDQEPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)

![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2967991.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)